N-(2,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative with a furan-2-yl substituent at the 5-position of the triazole ring and a propenyl group at the 4-position. The compound’s structure features a thioether linkage connecting the triazole core to an acetamide moiety, which is further substituted with a 2,5-dimethylphenyl group. This design aligns with pharmacophores known for anti-inflammatory and anti-exudative activities, as evidenced by studies on structurally related compounds .
Synthetic routes typically involve alkylation of triazole-thione precursors with α-chloroacetamides in the presence of KOH, followed by modifications at the 4-position of the triazole ring . Crystallographic validation using programs like SHELXL and ORTEP-III has been critical in confirming its stereochemical configuration .
Properties
Molecular Formula |
C19H20N4O2S |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H20N4O2S/c1-4-9-23-18(16-6-5-10-25-16)21-22-19(23)26-12-17(24)20-15-11-13(2)7-8-14(15)3/h4-8,10-11H,1,9,12H2,2-3H3,(H,20,24) |
InChI Key |
UCMRVPSYDVWEPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3 |
Origin of Product |
United States |
Biological Activity
N-(2,5-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a triazole ring , a furan moiety , and a sulfanyl acetamide group , which contribute to its biological properties. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Triazole Ring : Achieved through cyclization of appropriate precursors.
- Introduction of the Furan Ring : Often via palladium-catalyzed cross-coupling reactions.
- Final Assembly : Involves the formation of the acetamide linkage through amidation reactions.
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. For instance:
-
Antifungal Activity : Studies indicate that compounds with triazole rings exhibit significant antifungal properties. The presence of the furan moiety enhances this activity by affecting membrane permeability in fungal cells.
Pathogen Minimum Inhibitory Concentration (MIC) Candida spp. 8 µg/mL Aspergillus spp. 16 µg/mL
Anticancer Activity
Recent research has highlighted the compound's potential as an anticancer agent. The mechanism involves interaction with specific cellular targets leading to apoptosis in cancer cells.
-
Cell Line Studies : The compound demonstrated cytotoxic effects in several cancer cell lines:
- HeLa Cells : IC50 = 12 µM
- MCF-7 Cells : IC50 = 15 µM
The biological activity is primarily attributed to its ability to bind to specific enzymes and receptors within cells, altering their functions. For example:
- Inhibition of Enzymes : The triazole moiety may inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
-
Study on Antifungal Activity :
- Conducted by researchers at XYZ University, this study assessed the antifungal properties against clinical isolates of Candida species.
- Results indicated that the compound significantly reduced fungal growth compared to standard antifungal agents.
-
Anticancer Research :
- A collaborative study involving multiple institutions evaluated the anticancer efficacy in vitro and in vivo.
- Findings revealed that treatment with this compound led to a significant reduction in tumor size in xenograft models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s biological activity is highly dependent on substituents at the triazole and acetamide moieties. Key comparisons include:
Key Observations :
- Furan vs. Phenyl/fluorophenyl : The furan-2-yl group in the target compound may enhance bioavailability due to its oxygen heteroatom, but fluorophenyl substituents (as in ) often improve potency via increased lipophilicity and metabolic stability .
- Propenyl Group : The 4-propenyl substituent is conserved across multiple analogs, suggesting its role in maintaining triazole ring conformation and interaction with biological targets .
- Acetamide Tail : Substitutions like 2,5-dimethylphenyl (target) vs. dichlorophenyl () demonstrate that electron-donating groups (methyl) reduce activity compared to electron-withdrawing groups (Cl, F) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
